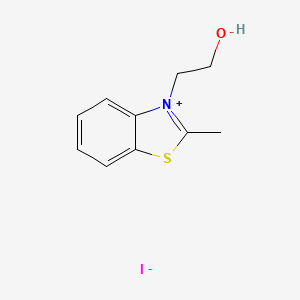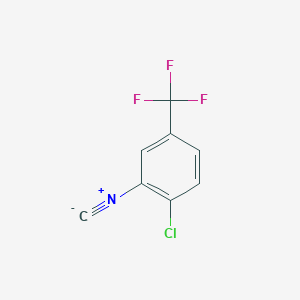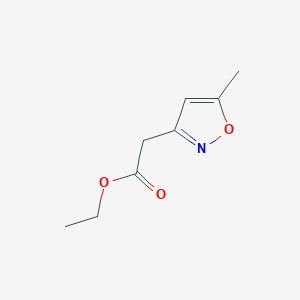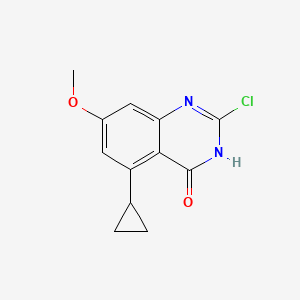
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is not fully understood. However, it has been reported to interact with various targets in the body, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, it has been shown to interact with the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target it interacts with. For example, its inhibition of COX-2 activity leads to a reduction in the production of inflammatory mediators such as prostaglandins. Its interaction with the dopamine receptor can lead to an increase in dopamine levels, which can improve movement and mood in individuals with neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its diverse biological activities, which make it a promising compound for various therapeutic applications. In addition, its relatively simple synthesis method makes it easily accessible for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one. One direction is to further investigate its potential therapeutic applications in various diseases. For example, its anti-cancer activity could be studied in more detail to determine its efficacy in different types of cancer. Another direction is to explore its mechanism of action in more detail to identify new targets for therapeutic intervention. Finally, the development of new derivatives of this compound could lead to compounds with improved solubility and efficacy.
Applications De Recherche Scientifique
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one has been studied for its potential therapeutic applications in various diseases. For example, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The scientific research application of this compound is vast and promising, and it continues to be an area of active research.
Propriétés
IUPAC Name |
2-chloro-5-cyclopropyl-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-7-4-8(6-2-3-6)10-9(5-7)14-12(13)15-11(10)16/h4-6H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOVVAHYSKSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3273992.png)
![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)
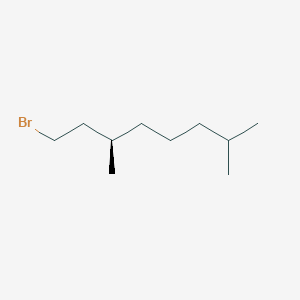
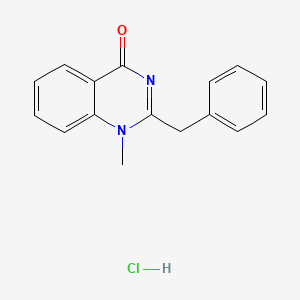
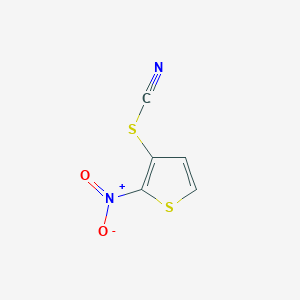

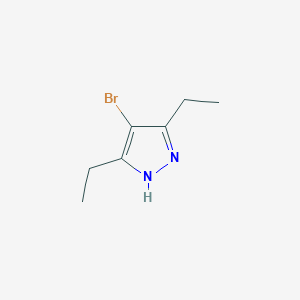
![6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B3274041.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)

